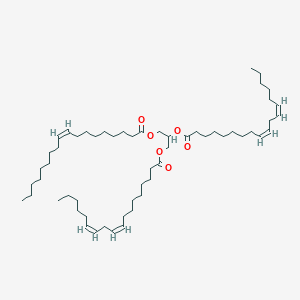

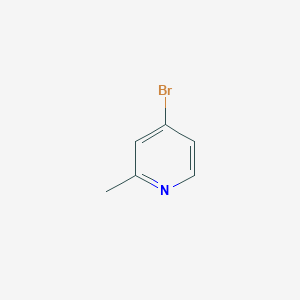

4-Bromo-2-methylpyridine

Übersicht

Beschreibung

4-Bromo-2-methylpyridine is a halogenated heterocycle . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of 4-Bromo-2-methylpyridine involves the addition of 2-Methyl-4-aminopyridine to 48% HBr with ice-cooling. After the addition is completed, the mixture is cooled to -5 ° C, and liquid bromine is slowly added dropwise. Then, 42% of a 40% sodium nitrite solution is added dropwise at 0 ° C or less. After the addition is completed, the mixture is stirred at 0 ° C for 30 min, and then slowly added with 50% sodium hydroxide solution below 20 ° C to adjust the pH of the solution to 9. The reaction solution is extracted with ethyl acetate, dried over anhydrous sodium sulfate grassroots, suction filtered, and concentrated. 2-Methyl-4-bromopyridine is obtained in a molar yield of 95% .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methylpyridine is represented by the empirical formula C6H6BrN . The molecular weight is 172.02 . The SMILES string representation is Cc1cc(Br)ccn1 .Chemical Reactions Analysis

4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It also participates in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

4-Bromo-2-methylpyridine has a refractive index of n20/D 1.556 and a density of 1.450 g/mL at 25 °C . It is a clear colorless to yellow to brown liquid .Wissenschaftliche Forschungsanwendungen

Preparation of Crown-Ester-Bipyridines

4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines . This process involves sodium or nickel reductive coupling, side chain oxidation, and esterification .

Synthesis of Viologens

Viologens are a family of organic compounds that are widely used in scientific research. 4-Bromo-2-methylpyridine is used in the synthesis of viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .

Organic Synthesis

4-Bromo-2-methylpyridine serves as an important raw material and intermediate in organic synthesis . It is used in the synthesis of a wide range of organic compounds, contributing to the development of new materials and technologies.

Pharmaceuticals

In the pharmaceutical industry, 4-Bromo-2-methylpyridine is used as a raw material and intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.

Agrochemicals

4-Bromo-2-methylpyridine is also used in the agrochemical industry . It is used in the synthesis of various agrochemicals, contributing to the development of more effective and environmentally friendly pesticides and fertilizers.

Dyes

In the dye industry, 4-Bromo-2-methylpyridine is used as a raw material and intermediate . It is involved in the synthesis of various dyes, contributing to the development of new colors and improved dyeing processes.

Synthesis of Organic Nitrogen Ligands

In basic chemistry research, 4-Bromo-2-methylpyridine can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units . These ligands have good applications in the basic research of methodology of transition metal catalysis .

Transition Metal Catalysis

The organic nitrogen ligands synthesized using 4-Bromo-2-methylpyridine are used in the basic research of methodology of transition metal catalysis . This research has significant implications for various fields, including organic synthesis, materials science, and pharmaceuticals.

Safety and Hazards

4-Bromo-2-methylpyridine is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-Bromo-2-methylpyridine is primarily used as a starting material in the synthesis of crown-ester-bipyridines and viologens . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Mode of Action

The compound interacts with its targets through sodium or nickel reductive coupling, side chain oxidation, and esterification . This interaction results in the formation of crown-ester-bipyridines and viologens .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-2-methylpyridine are primarily related to the synthesis of crown-ester-bipyridines and viologens

Pharmacokinetics

It is known that the compound is miscible with dichloromethane and immiscible with water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 4-Bromo-2-methylpyridine is the formation of crown-ester-bipyridines and viologens . These compounds have various applications in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Action Environment

The action of 4-Bromo-2-methylpyridine can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its miscibility with dichloromethane and immiscibility with water may affect its efficacy and stability in different environments.

Eigenschaften

IUPAC Name |

4-bromo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBMFWHEXBLFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376496 | |

| Record name | 4-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylpyridine | |

CAS RN |

22282-99-1 | |

| Record name | 4-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Bromo-2-methylpyridine interact with DDAH, and what are the downstream effects?

A1: 4-Bromo-2-methylpyridine acts as a "quiescent affinity label" for DDAH. [] This means it initially binds to the enzyme's active site with moderate affinity. The bound form then undergoes a chemical reaction, leading to irreversible covalent modification of the enzyme.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)

![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)

![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)